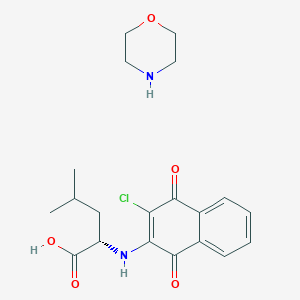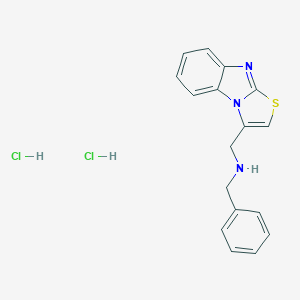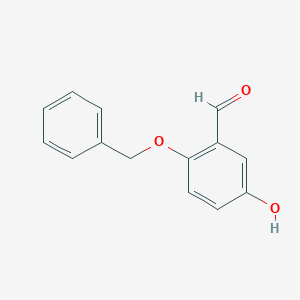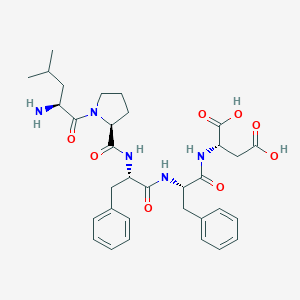
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chiral pyrrolidine derivatives often involves complex reactions that include cyclization, diffraction, and theoretical calculations to determine the absolute structure. For instance, the light-atom compound (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate has been synthesized as an enantiopure coordination partner for cations, showcasing the intricate methods required for its synthesis (Ai Wang & U. Englert, 2019).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by techniques such as X-ray diffraction, which aids in understanding the complex geometries and bonding patterns. These structural analyses are crucial for determining the stereochemistry and for the further application of these compounds in synthesis and catalysis.
Chemical Reactions and Properties
Chiral pyrrolidine derivatives undergo various chemical reactions, including reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones and the formation of complex heterocyclic structures. These reactions often lead to products with significant antibacterial and antimicrobial activities, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Yu. N. Bannikova et al., 2004).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
Synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam : This research details the synthesis of pyrrolidine derivatives, including the use of methyl pyrrolidine-2-carboxylate compounds, in creating complex carbapenam structures (Herdewijn, Claes, & Vanderhaeghe, 1982).
Chiral Pyrrolidine Derivative Analysis : This study analyzes the structure of a chiral pyrrolidine derivative, similar to methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, highlighting its potential as an enantiopure coordination partner for cations, determined through diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).
Medicinal Chemistry and Pharmaceutical Applications
Development of Antimicrobial Agents : A study conducted on methyl pyrrolidine-2-carboxylate derivatives showed promising results in antimicrobial activity. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains (Hublikar et al., 2019).
Antimycobacterial Activity Research : Research on various methyl pyrrolidine-2-carboxylate derivatives explored their potential in antimycobacterial applications. The study involved the synthesis of these compounds and testing their effectiveness against Mycobacterium tuberculosis (Nural et al., 2018).
Material Science and Coordination Chemistry
- Precursor for Unsymmetrical Diamide Ligands : A study highlights the use of a related methyl pyrrolidine-6-carboxylate compound as a precursor for creating unsymmetrical diamide ligands, useful in material science and coordination chemistry (Napitupulu et al., 2006).
Organic Chemistry and Catalysis
- Asymmetric Hydrogenation Catalysts : Research on pyrrolidine derivatives, including those related to methyl pyrrolidine-2-carboxylate, focuses on their application as catalysts in asymmetric hydrogenation reactions, a key process in organic synthesis (Inoguchi, Morimoto, & Achiwa, 1989).
Eigenschaften
IUPAC Name |
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNHKSCDLQIJMI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206474 | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate | |
CAS RN |
186268-77-9 | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186268-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901206474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)





